N-cyclopropyl-4-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of CP-544326 involves a multi-step process that starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Synthesis and Chemical Properties
Enantiomerically Pure Thiazoles
Enantiomerically pure 1,3-thiazole derivatives have been synthesized, showing the potential for creating optically active compounds. Such compounds are valuable for stereoselective synthesis in medicinal chemistry (Gebert & Heimgartner, 2002).
Thiazole Derivatives from Azides
N-(1,3-thiazol-5(4H)-ylidene)amines, a class of thiazole derivatives, have been created through cycloaddition reactions with azides. This process contributes to the exploration of scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988).
Spirocyclic Cycloadducts
Research demonstrates the formation of spirocyclic cycloadducts involving thiazoles, highlighting their utility in synthesizing complex molecular architectures (Gebert et al., 2003).
Biological and Medicinal Applications
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown anti-inflammatory activity, particularly as 5-lipoxygenase inhibitors, which are crucial in treating inflammatory diseases (Suh et al., 2012).
Therapeutic Potential in Alzheimer's and Diabetes
Bi-heterocycles containing 1,3-thiazole have been evaluated for potential therapeutic applications in Alzheimer's disease and diabetes. In-silico studies support their potential as enzyme inhibitors (Ramzan et al., 2018).
Antimicrobial and Corrosion Inhibition
1,3-Benzothiazole derivatives, related to thiazoles, have demonstrated significant antibacterial activity and potential as corrosion inhibitors, broadening the scope of thiazole-related compounds in both medicinal and industrial applications (Nayak & Bhat, 2023).
Mechanism of Action
CP-544326 acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine.
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-5-4-10-7(8-5)9-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKBSROBGBUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036502-52-9 |
Source
|
Record name | N-cyclopropyl-4-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.